molecular formula C10H13FN2O5 B12100022 3'-Deoxy-3'--C-methyl-5-fluorouridine

3'-Deoxy-3'--C-methyl-5-fluorouridine

Katalognummer: B12100022
Molekulargewicht: 260.22 g/mol
InChI-Schlüssel: MPBZJBJXCOVBCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-Deoxy-3’-C-methyl-5-fluorouridine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-C-methyl-5-fluorouridine involves multiple steps, typically starting with the appropriate nucleoside precursor. The reaction conditions often require specific catalysts and reagents to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of 3’-Deoxy-3’-C-methyl-5-fluorouridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

3’-Deoxy-3’-C-methyl-5-fluorouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted nucleoside analogues .

Wissenschaftliche Forschungsanwendungen

3’-Deoxy-3’-C-methyl-5-fluorouridine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying nucleoside analogues and their chemical properties.

    Biology: Investigated for its effects on cellular processes, including DNA synthesis and apoptosis.

    Medicine: Explored for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

3’-Deoxy-3’-C-methyl-5-fluorouridine is unique among purine nucleoside analogues due to its specific chemical structure and anticancer properties. Similar compounds include:

These compounds share common mechanisms of action but differ in their chemical structures and specific therapeutic uses .

Eigenschaften

Molekularformel

C10H13FN2O5

Molekulargewicht

260.22 g/mol

IUPAC-Name

5-fluoro-1-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O5/c1-4-6(3-14)18-9(7(4)15)13-2-5(11)8(16)12-10(13)17/h2,4,6-7,9,14-15H,3H2,1H3,(H,12,16,17)

InChI-Schlüssel

MPBZJBJXCOVBCK-UHFFFAOYSA-N

Kanonische SMILES

CC1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.